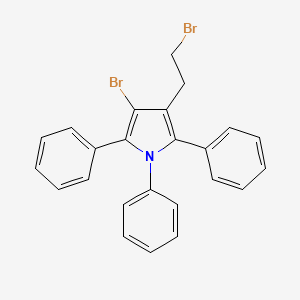![molecular formula C10H12O3 B12580852 Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- CAS No. 647029-25-2](/img/structure/B12580852.png)
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- is a chemical compound with the molecular formula C9H10O3. It is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- can be achieved through several methods. One common method involves the refluxing of 3-chloromethyl-4-hydroxy-acetophenone with water for 3 hours, yielding the desired product with a 70% yield . This reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Known for its use in organic synthesis and biological studies.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Studied for its antimicrobial and anti-inflammatory properties.
Ethanone, 1-(3-hydroxyphenyl)-: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
CAS No. |
647029-25-2 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(7(2)12)4-9(5-11)10(6)13/h3-4,11,13H,5H2,1-2H3 |
InChI Key |
GYZTVMUVMWMWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


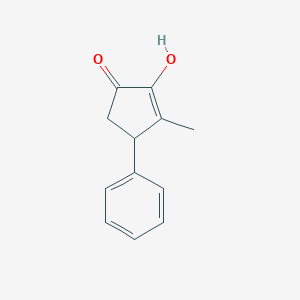
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
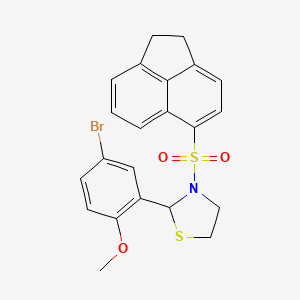
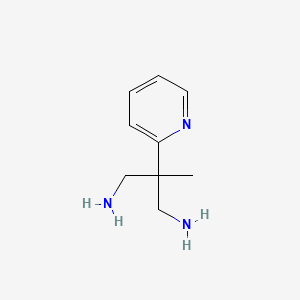
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
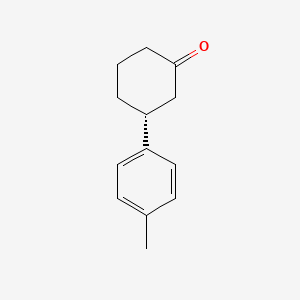
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
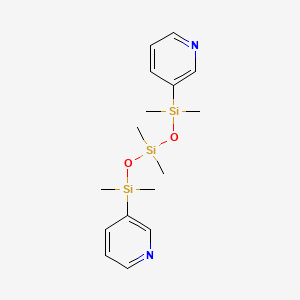
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
